molecular formula C14H12ClF2N3O2S B3000377 1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034393-91-2

1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B3000377
CAS No.: 2034393-91-2
M. Wt: 359.78
InChI Key: UKVXPDMTIASKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-((3,4-Difluorophenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C14H12ClF2N3O2S and its molecular weight is 359.78. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit the growth of bacteria, fungi, or cancer cells, while others can modulate the activity of certain enzymes or receptors.

Properties

IUPAC Name

1-[[2-(3,4-difluoroanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2S.ClH/c15-10-2-1-8(5-11(10)16)17-14-18-9(7-22-14)6-19-12(20)3-4-13(19)21;/h1-2,5,7H,3-4,6H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVXPDMTIASKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.